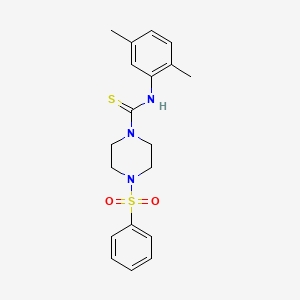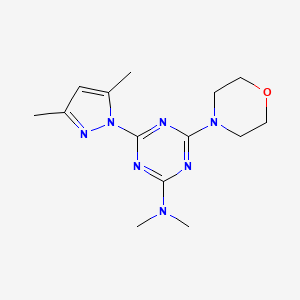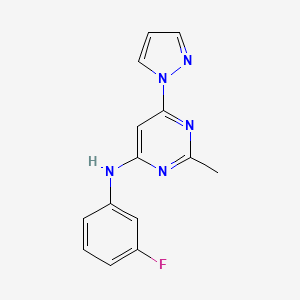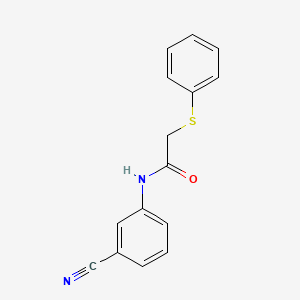![molecular formula C17H18F3NO B5816474 2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5816474.png)
2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Benzyl[2-(trifluoromethyl)benzyl]amino}ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly referred to as BTE and is used in scientific research for its pharmacological properties. BTE is known for its ability to stimulate beta-adrenergic receptors, which are present in various tissues of the body.
Mécanisme D'action
BTE works by binding to beta-adrenergic receptors and stimulating the production of cyclic AMP (cAMP). This leads to the activation of protein kinase A (PKA), which in turn activates a variety of downstream signaling pathways. The exact mechanism of action of BTE is not fully understood, but it is thought to involve the activation of both beta-1 and beta-2 adrenergic receptors.
Biochemical and Physiological Effects:
BTE has a variety of biochemical and physiological effects. It is known to increase heart rate, cardiac output, and blood pressure, as well as cause bronchodilation. It has also been shown to have anti-inflammatory effects and to increase glucose uptake in skeletal muscle.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BTE in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic stimulation in a controlled manner. However, one limitation of using BTE is its relatively low potency compared to other beta-adrenergic agonists. This can make it difficult to achieve the desired level of stimulation in some experiments.
Orientations Futures
There are several potential future directions for research involving BTE. One area of interest is its potential use in the treatment of asthma. BTE's bronchodilatory effects make it a promising candidate for this application. Another area of interest is its potential use in the treatment of heart failure. BTE's ability to increase cardiac output and blood pressure could make it useful in this context. Finally, there is interest in exploring the potential anti-inflammatory effects of BTE and its potential use in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 2-{benzyl[2-(trifluoromethyl)benzyl]amino}ethanol involves the reaction of 2-chloroethylamine hydrochloride with benzyl 2-(trifluoromethyl)benzyl ether in the presence of sodium hydroxide. The reaction proceeds through an SN2 mechanism, resulting in the formation of the desired product. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
BTE is commonly used in scientific research for its pharmacological properties. It is known to stimulate beta-adrenergic receptors, which are present in various tissues of the body. BTE has been shown to have a variety of effects on the cardiovascular system, including increasing heart rate, cardiac output, and blood pressure. It has also been shown to have bronchodilatory effects, making it useful in the treatment of asthma.
Propriétés
IUPAC Name |
2-[benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c18-17(19,20)16-9-5-4-8-15(16)13-21(10-11-22)12-14-6-2-1-3-7-14/h1-9,22H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGAIUPMSLQTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-{3,4-bis[(4-bromo-2,3,5,6-tetramethylbenzyl)oxy]benzylidene}-2-(1-hydroxycyclohexyl)acetohydrazide](/img/structure/B5816418.png)
![N-(2-thienylmethylene)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5816421.png)

![N-[4-(benzyloxy)phenyl]-2-fluorobenzamide](/img/structure/B5816429.png)

![N-(3-methoxyphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5816450.png)
![1-[(2-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5816452.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)indoline](/img/structure/B5816456.png)
![5-hydroxy-2-[(3-methylbutanoyl)amino]benzoic acid](/img/structure/B5816459.png)

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5816468.png)
![methyl (2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)acetate](/img/structure/B5816480.png)
